molecular formula C6H11NO B14510795 N,3-Dimethylbut-3-enamide CAS No. 63364-69-2

N,3-Dimethylbut-3-enamide

Cat. No.: B14510795
CAS No.: 63364-69-2
M. Wt: 113.16 g/mol
InChI Key: SIMHRQGBZOQZTQ-UHFFFAOYSA-N
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Description

N,3-Dimethylbut-3-enamide is an organic compound with the molecular formula C6H11NO. It is a member of the enamide family, characterized by the presence of a double bond conjugated with an amide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-Dimethylbut-3-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides, including this compound . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative desaturation processes. These methods are optimized for high yield and purity, often utilizing transition metal catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired enamide product.

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bond or the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.

Major Products:

    Oxidation: Produces oxides and hydroxylated derivatives.

    Reduction: Yields saturated amides.

    Substitution: Forms halogenated or aminated derivatives.

Scientific Research Applications

N,3-Dimethylbut-3-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethylbut-3-enamide involves its interaction with molecular targets such as enzymes and receptors. The double bond in the enamide structure allows for conjugation with active sites, facilitating binding and subsequent biochemical reactions. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • Butenamide, N,N-dimethyl-
  • (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide

Comparison: N,3-Dimethylbut-3-enamide is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .

Properties

CAS No.

63364-69-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N,3-dimethylbut-3-enamide

InChI

InChI=1S/C6H11NO/c1-5(2)4-6(8)7-3/h1,4H2,2-3H3,(H,7,8)

InChI Key

SIMHRQGBZOQZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)NC

Origin of Product

United States

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